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molecular formula C9H10N2O3 B3274553 Methyl 3-oxo-3-(pyridin-4-ylamino)propanoate CAS No. 610281-60-2

Methyl 3-oxo-3-(pyridin-4-ylamino)propanoate

Cat. No. B3274553
M. Wt: 194.19 g/mol
InChI Key: MVABBDDEBYDHLU-UHFFFAOYSA-N
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Patent
US08093264B2

Procedure details

A mixture of 3-chloro-3-oxopropanoate (1 mL, 9.32 mmol), pyridin-4-amine (0.88 g, 9.32 mmol), and Et3N (1.3 mL, 9.32 mmol) in DCM (18.6 mL) was stirred for 2 h at room temperature. The mixture was concentrated and the residue was purified by flash chromatography (eluent EtOAc/MeOH, 19/1) to produce methyl 3-oxo-3-(pyridin-4-ylamino)propanoate (507.7 mg). Part of this material (207 mg) was re dissolved in THF (1 mL); treated with LiOH×H2O (90 mg, 2.14 mmol) in H2O (1 mL) for 1 h at room temperature. The THF was removed under reduced pressure and the residue was lyophilized to afford the title compound 33 (containing 1 equivalent LiCl) (243.1 mg, 100% yield) as a white solid, which was used in the next step without further purification. MS (m/z): 181.0 (M+H).
Name
3-chloro-3-oxopropanoate
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.88 g
Type
reactant
Reaction Step One
Name
Quantity
1.3 mL
Type
reactant
Reaction Step One
Name
Quantity
18.6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2](=[O:7])[CH2:3][C:4]([O-:6])=[O:5].[N:8]1[CH:13]=[CH:12][C:11]([NH2:14])=[CH:10][CH:9]=1.[CH3:15]CN(CC)CC>C(Cl)Cl>[O:7]=[C:2]([NH:14][C:11]1[CH:12]=[CH:13][N:8]=[CH:9][CH:10]=1)[CH2:3][C:4]([O:6][CH3:15])=[O:5]

Inputs

Step One
Name
3-chloro-3-oxopropanoate
Quantity
1 mL
Type
reactant
Smiles
ClC(CC(=O)[O-])=O
Name
Quantity
0.88 g
Type
reactant
Smiles
N1=CC=C(C=C1)N
Name
Quantity
1.3 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
18.6 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 2 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography (eluent EtOAc/MeOH, 19/1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O=C(CC(=O)OC)NC1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 507.7 mg
YIELD: CALCULATEDPERCENTYIELD 28.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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